

Application Notes: Effects of Helium Implantation on Beryllium Surfaces

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Compound of Interest

Compound Name: Beryllium--helium (1/1)

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Introduction

Beryllium (Be) is a critical material in nuclear applications, particularly as a plasma-facing material and neutron multiplier in fusion reactors like ITER.^[1] In this environment, it is subjected to intense bombardment by helium (He) ions, which are byproducts of deuterium-tritium fusion reactions. This helium implantation significantly alters the microstructure and physical properties of beryllium, leading to phenomena such as surface blistering, exfoliation, and hardening.^{[2][3]} Understanding these effects is crucial for predicting material lifetime, ensuring reactor safety, and developing more radiation-resistant beryllium alloys. These notes provide an overview of the key effects and detailed protocols for their experimental investigation.

1. Effects on Surface Morphology

Helium implantation into beryllium surfaces leads to significant morphological changes, primarily driven by the accumulation of helium atoms in the subsurface region.

- Bubble Formation and Blistering:** At a certain threshold fluence, implanted helium atoms agglomerate into bubbles.^{[4][5]} As the fluence increases, these bubbles grow and coalesce. The pressure within these near-surface bubbles can become high enough to deform the surface, creating dome-shaped protrusions known as blisters.^{[4][6]} Studies on CN-G01 beryllium show that the threshold He fluence for bubble formation is between 5.0×10^{16} and 1.0×10^{17} ions/cm².^[4]

- **Exfoliation and Erosion:** With continued or high-fluence implantation (e.g., 1.0×10^{18} ions/cm²), blisters can rupture and exfoliate, leading to surface erosion.[4][7] In some cases, secondary blisters can form on the freshly exposed surfaces.[2][7]
- **Surface Roughness:** The formation of defects and bubbles on the beryllium surface increases its roughness. Atomic Force Microscopy (AFM) has shown that surface roughness increases with ion fluence.[8]

2. Effects on Microstructure

The implantation of energetic helium ions creates various defects in the beryllium crystal lattice.

- **Helium-Vacancy Complexes:** At low fluences, the primary defects are helium-vacancy (He-V) complexes and small dislocation loops, often appearing as "black dots" in Transmission Electron Microscopy (TEM).[3][9]
- **Helium Bubbles:** As the helium concentration increases, these complexes act as nucleation sites for helium bubbles.[4] The density and size of these bubbles are dependent on the implantation temperature and fluence. At room temperature, high densities of small bubbles are common, while at higher temperatures (660–923 K), bubbles tend to be larger, less dense, and may change shape from spherical to hexagonal prisms.[4] For instance, after irradiation with 1×10^{18} He⁺/cm², bubbles with an average radius of 17.7 nm and a number density of 1.36×10^{21} /m³ were observed.[2]
- **Crack Formation:** At very high fluences ($\geq 5.0 \times 10^{17}$ ions/cm²), helium bubbles can interconnect, forming larger cracks within the material, which contributes to surface blistering and exfoliation.[5]

3. Effects on Mechanical Properties

The defects introduced by helium implantation significantly alter the mechanical properties of beryllium.

- **Irradiation Hardening:** The presence of He-V complexes, dislocation loops, and helium bubbles impedes dislocation motion, leading to a significant increase in the material's hardness. This effect is known as irradiation hardening.[3][10]

- Nano-hardness Increase: Nanoindentation studies have quantified this effect, showing that the nano-hardness of CN-G01 beryllium increased by approximately 63% at a fluence of 5.0×10^{16} ions/cm² and by 102% at 1.0×10^{17} ions/cm².^[4] Similarly, S-65 and S-200-F grades of beryllium showed a hardness increase of about 100% after helium implantation at 50°C and 60% at 200°C.^[3] This hardening is primarily attributed to the high density of He-related defects.^[4]

Data Presentation

Table 1: Effects of He⁺ Fluence on Surface Blistering of Beryllium

Material / Grade	Ion Energy (keV)	Ion Fluence (ions/cm ²)	Temperature	Average Blister Size (μm)	Blister Density (cm ⁻²)	Observations
CN-G01 Beryllium	180	5.0×10^{17}	Room Temp	15 ± 1.8	-	Nano-sized blisters also observed. [4]
CN-G01 Beryllium	180	1.0×10^{18}	Room Temp	21 ± 1.4	-	Increased burst fraction of blisters.[4]
Beryllium Pebble	30	1.0×10^{18}	Room Temp	5.5	-	Uniformly distributed bubbles and exfoliation. [7]
Be-Ti Alloy Pebble	30	1.0×10^{18}	Room Temp	1.1	-	Fewer exfoliation areas compared to pure Be. [7]

| Be-W Alloy | 30 | 1.0×10^{18} | Room Temp | 0.8 (1st gen)~0.08 (2nd gen) | 2.4×10^7 (1st gen) 1.28×10^8 (2nd gen) | Primary and secondary blistering observed.[2][7] |

Table 2: Microstructural Changes in Beryllium due to Helium Implantation | Material / Grade | Ion Energy (keV) | Ion Fluence (ions/cm²) | Temperature | Feature | Average Size / Density | | :--
- | :--- | :--- | :--- | :--- | :--- | | Beryllium | 30 | 1.0×10^{18} | Room Temp | He Bubbles | Average Radius: 17.7 ± 0.4 nmNumber Density: $\sim 1.36 \times 10^{21}/\text{m}^3$ [[2] | | S-65 & S-200-F | 0.2-1.2 MeV |

2000 appm He | 50°C & 200°C | "Black Dots" (Dislocation Loops) | Number Density: $\sim 10^{22} \text{ m}^{-3}$ | No bubbles were resolved by TEM.[3] | | CN-G01 Beryllium | 180 | $> 1.0 \times 10^{17}$ | Room Temp | He Bubbles | Visible in TEM, size increases with fluence. | Threshold for visible bubbles is between 5×10^{16} and $1 \times 10^{17} \text{ ions/cm}^2$. [4][5] |

Table 3: Change in Nano-hardness of Beryllium after Helium Implantation

Material / Grade	Implantation Conditions	Hardness Increase (%)	Pre-Irradiation Hardness (GPa)	Post-Irradiation Hardness (GPa)
CN-G01 Beryllium	$5.0 \times 10^{16} \text{ ions/cm}^2$ @ RT	~63%	-	-
CN-G01 Beryllium	$1.0 \times 10^{17} \text{ ions/cm}^2$ @ RT	~102%	-	-
S-65 & S-200-F	2000 appm He @ 50°C	~100%	~3.4 - 3.7	-

| S-65 & S-200-F | 2000 appm He @ 200°C | ~60% | ~3.4 - 3.7 | - |

Experimental Protocols

Protocol 1: Helium Ion Implantation on Beryllium Surfaces

This protocol outlines the general procedure for irradiating beryllium samples with helium ions to study implantation effects.

- Sample Preparation:
 - Obtain high-purity beryllium samples (e.g., CN-G01, S-65 grade).[3][4]
 - Mechanically polish the samples to a mirror finish using standard metallographic procedures to minimize surface roughness and remove any oxide layer.

- Clean the samples ultrasonically in acetone and then ethanol to remove any polishing residue or organic contaminants.
- Mount the samples onto a sample holder suitable for the target chamber of the ion implanter. Ensure good thermal contact if temperature control is required.
- Implantation Procedure:
 - Load the sample holder into the high-vacuum target chamber of an ion accelerator.
 - Evacuate the chamber to a high vacuum (e.g., $< 1 \times 10^{-5}$ Pa) to prevent contamination.
 - Set the desired helium ion (He^+) energy (e.g., 30 keV to 180 keV).^{[2][4]} The choice of energy determines the implantation depth, which can be simulated using software like SRIM (Stopping and Range of Ions in Matter).^[4]
 - To achieve a uniform damage layer over a specific thickness, sequential implantation at multiple energies can be performed.^[9]
 - Set the target ion fluence (dose), typically ranging from 5.0×10^{16} to 1.0×10^{18} ions/cm².^[4] The beam current is integrated over time to determine the total fluence.
 - Control the sample temperature during implantation (e.g., room temperature, 50°C, 200°C) using a heating/cooling stage.^[3]
 - Irradiate the sample with a rastered ion beam to ensure uniform implantation across the target area.
- Post-Implantation Handling:
 - After implantation, allow the sample to cool to room temperature within the vacuum chamber.
 - Vent the chamber with an inert gas (e.g., nitrogen or argon) before removing the sample.
 - Store the irradiated samples in a desiccator or vacuum container to prevent surface oxidation before analysis.

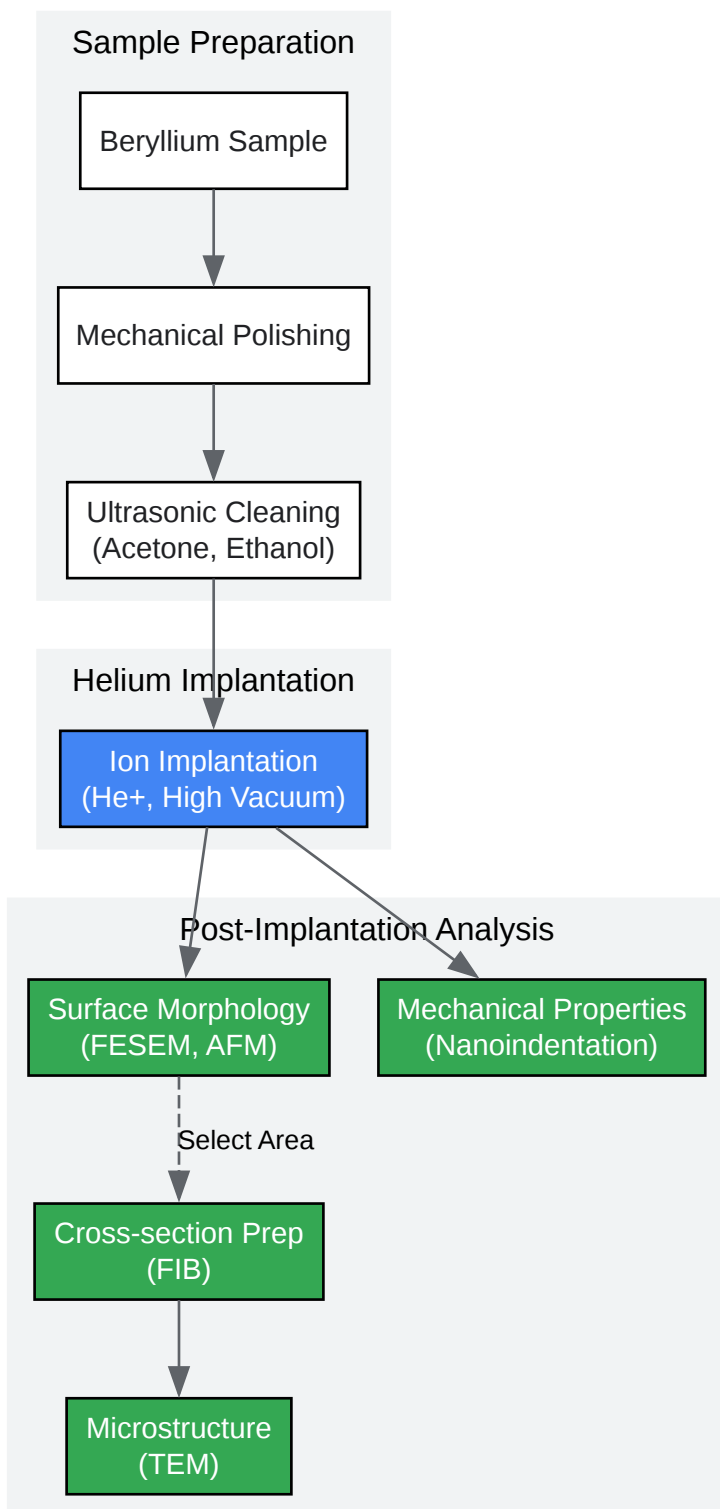
Protocol 2: Post-Implantation Surface and Microstructure Analysis

This protocol describes the key techniques used to characterize the effects of helium implantation.

- Surface Morphology Characterization:
 - Field Emission Scanning Electron Microscopy (FESEM): Use FESEM to observe surface features such as blisters and exfoliation.[4][8] Acquire images at various magnifications to analyze the size distribution and density of blisters.
 - Atomic Force Microscopy (AFM): Use AFM in tapping mode to obtain high-resolution 3D topographical images of the surface.[8] This allows for quantitative measurement of surface roughness and blister height.[8]
- Microstructure and Defect Analysis:
 - Focused Ion Beam (FIB) Milling: Prepare cross-sectional lamellae (thin foils) from specific regions of interest (e.g., under a blister and in a blister-free area) using a dual-beam FIB-SEM instrument.[4] A protective layer (e.g., platinum) is typically deposited on the surface before milling.[4]
 - Transmission Electron Microscopy (TEM): Analyze the FIB-prepared cross-sections using TEM to investigate the subsurface microstructure.[3][4] Acquire bright-field images to visualize the damage zone, helium bubbles, and dislocation loops.[4]
- Mechanical Property Measurement:
 - Nanoindentation: Perform nanoindentation tests on the irradiated surface to measure changes in hardness and elastic modulus.[3][4] Use a Berkovich diamond indenter with a shallow indentation depth to probe the modified near-surface layer. An array of indents should be made to obtain statistically significant data.
- Crystallographic Analysis:
 - Glancing Incidence X-ray Diffraction (GIXRD): Use GIXRD to analyze changes in the crystal structure and preferred orientation of the near-surface region resulting from ion

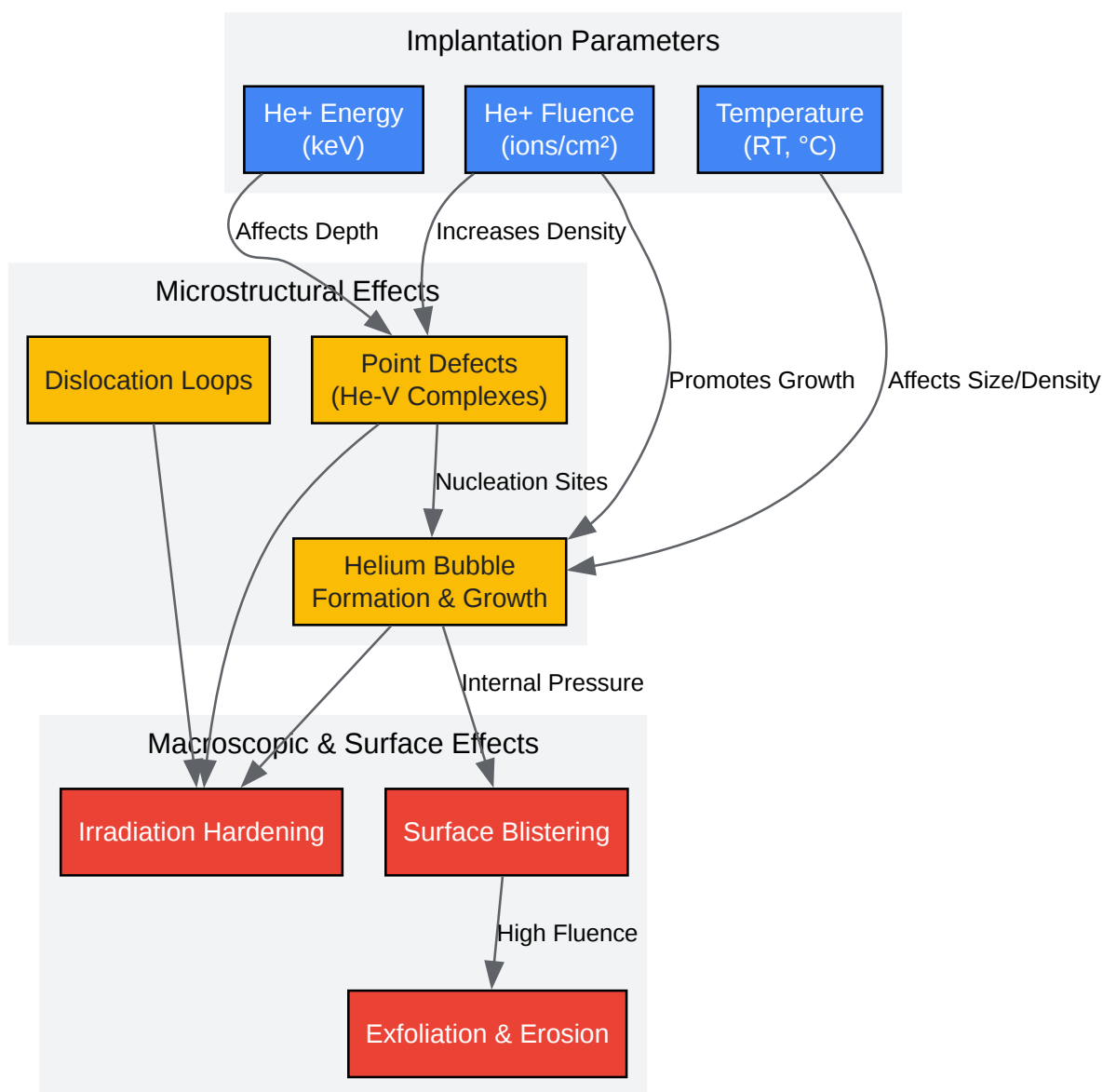
irradiation.[8]

Visualizations



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Caption: Experimental workflow for helium implantation and subsequent analysis of beryllium surfaces.



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Caption: Relationship between helium implantation parameters and their effects on beryllium.

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